

Application Notes and Protocols for Research-Grade Neosaxitoxin (NeoSTX)

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Compound of Interest

Compound Name: NeoSTX

Cat. No.: B000022

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of research-grade Neosaxitoxin (**NeoSTX**), a potent neurotoxin with significant applications in neuroscience, pharmacology, and drug development. This document outlines recommended suppliers, key experimental protocols, and the underlying signaling pathways, presented in a clear and accessible format for laboratory use.

Recommended Suppliers of Research-Grade NeoSTX

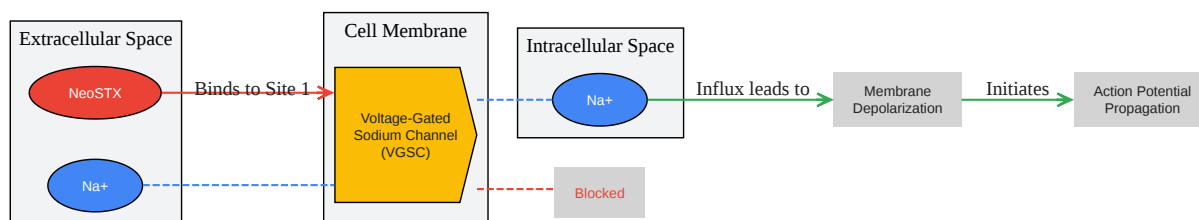
For researchers seeking high-purity **NeoSTX** for experimental use, the following suppliers are recommended based on their product specifications and reputation in the scientific community.

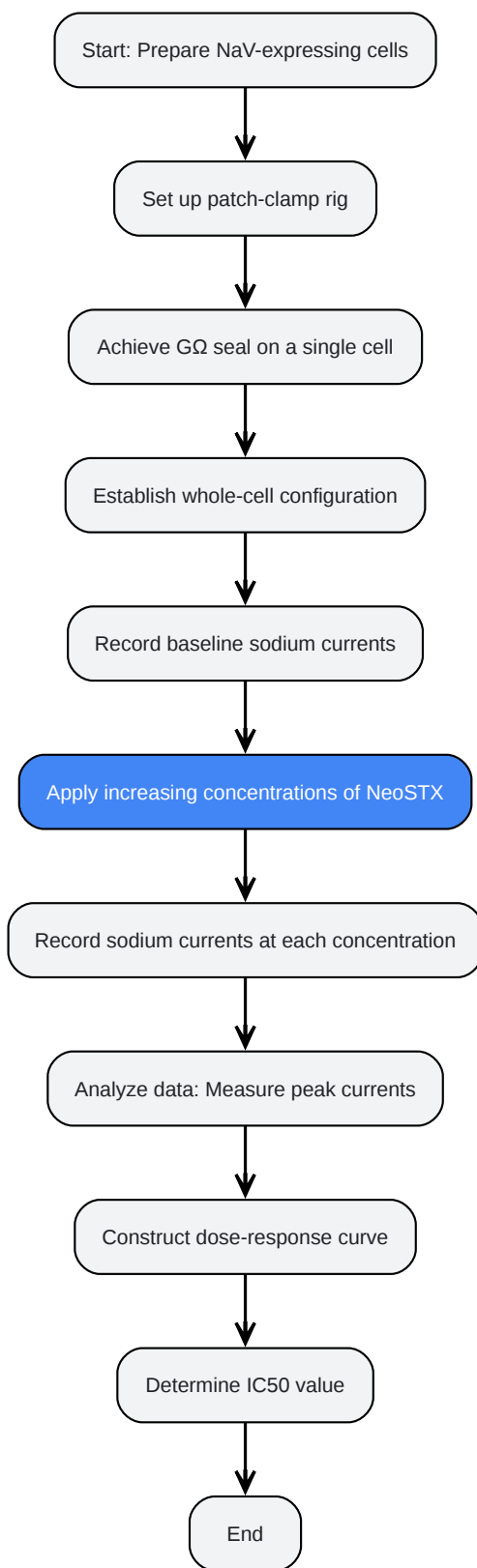
Supplier	Product Name	Purity/Grade	Format	Storage
Sigma-Aldrich	Neosaxitoxin solution	Certified Reference Material (TraceCERT®)	20 µg/g in hydrochloric acid (nominal concentration)	-20°C
Alfa Chemistry	Neosaxitoxin	High-Purity	Not specified	2-8°C

Mechanism of Action and Signaling Pathway

Neosaxitoxin is a potent and selective blocker of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] **NeoSTX**, along with its analog saxitoxin (STX) and tetrodotoxin (TTX), binds to neurotoxin receptor site 1 on the extracellular pore of the alpha subunit of the VGSC.[1][2] This binding physically occludes the channel, preventing the influx of sodium ions and thereby blocking nerve conduction.[3]

The signaling pathway blocked by **NeoSTX** is fundamental to neuronal excitability. The influx of Na^+ through VGSCs leads to membrane depolarization, the rising phase of the action potential. By inhibiting this process, **NeoSTX** effectively silences neuronal activity.





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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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